[2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl](piperidin-1-yl)methanone
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Overview
Description
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, piperidine, morpholine, and sulfonyl groups
Preparation Methods
The synthesis of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Scientific Research Applications
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE can be compared with other similar compounds, such as those containing pyrrolidine or imidazole rings . These compounds share some structural similarities but may differ in their chemical properties, biological activities, and potential applications. The uniqueness of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C32H35N5O5S |
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Molecular Weight |
601.7 g/mol |
IUPAC Name |
[2-methoxy-5-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C32H35N5O5S/c1-22-10-11-23(20-29(22)43(39,40)37-16-18-42-19-17-37)30-25-8-4-5-9-26(25)31(35-34-30)33-24-12-13-28(41-2)27(21-24)32(38)36-14-6-3-7-15-36/h4-5,8-13,20-21H,3,6-7,14-19H2,1-2H3,(H,33,35) |
InChI Key |
CDNKNQRLXRMELL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5)S(=O)(=O)N6CCOCC6 |
Origin of Product |
United States |
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